
DBCO-PEG2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG2-NHS ester is a click chemistry reagent containing an azide group and an NHS ester. It is designed for copper-free click chemistry and reacts specifically and efficiently with primary amines, such as the side chains of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form stable covalent bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DBCO-PEG2-NHS ester is synthesized by reacting DBCO (dibenzocyclooctyne) with PEG2 (polyethylene glycol) and NHS (N-hydroxysuccinimide) ester. The reaction typically occurs under neutral or slightly basic conditions to ensure the efficient formation of covalent bonds with primary amines .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels required for research applications .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG2-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues, aminosilane-coated surfaces)
Conditions: Neutral or slightly basic pH, room temperature to slightly elevated temperatures
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the DBCO-PEG2 moiety to the amine-containing molecule .
Aplicaciones Científicas De Investigación
DBCO-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the efficient and specific labeling of molecules.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for imaging and tracking studies.
Medicine: Employed in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Utilized in the production of bioconjugates and functionalized surfaces for various applications .
Mecanismo De Acción
DBCO-PEG2-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine group to form a stable amide bond, while the DBCO moiety enables copper-free click chemistry reactions. This mechanism allows for the efficient and specific labeling of biomolecules and other targets .
Comparación Con Compuestos Similares
Similar Compounds
- DBCO-PEG4-NHS ester
- DBCO-PEG12-NHS ester
- DBCO-PEG24-NHS ester
Uniqueness
DBCO-PEG2-NHS ester is unique due to its shorter PEG spacer arm, which provides a balance between water solubility and minimal steric hindrance during ligation. This makes it particularly suitable for applications requiring precise and efficient bioconjugation .
Propiedades
Fórmula molecular |
C30H31N3O8 |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H31N3O8/c34-26(31-16-18-40-20-19-39-17-15-30(38)41-33-28(36)13-14-29(33)37)11-12-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) |
Clave InChI |
WEMCNVHTFXFLHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


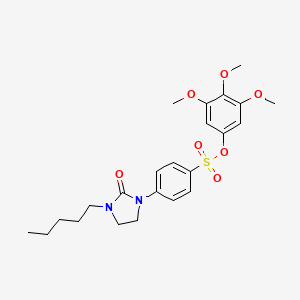


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
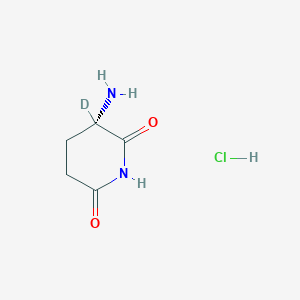
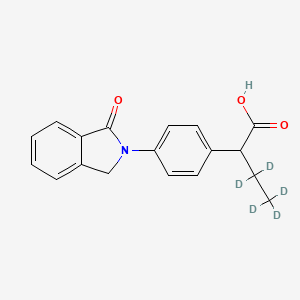
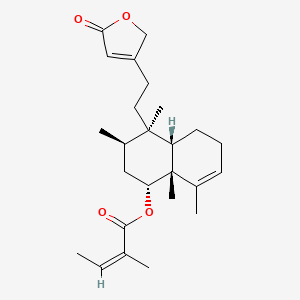



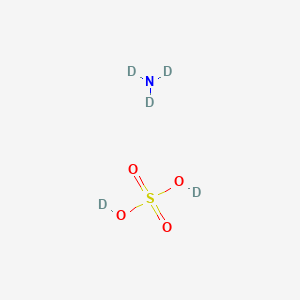
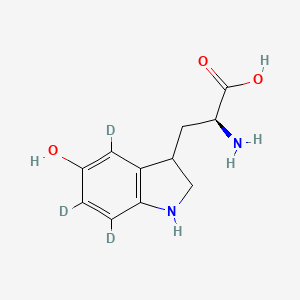
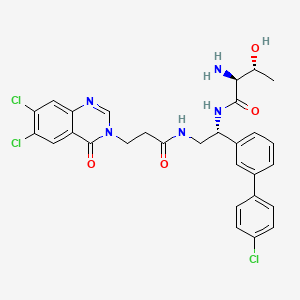
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
